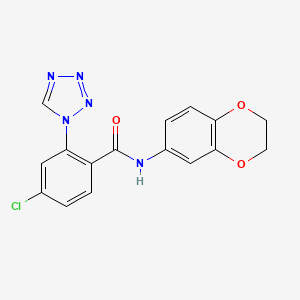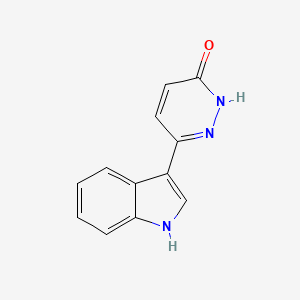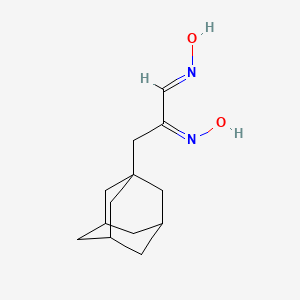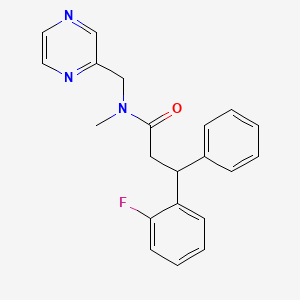![molecular formula C23H27N3O2 B6132762 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one, also known as MPQ, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to reduce levels of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one in lab experiments is its high purity and high yield synthesis method. Additionally, its dual mechanism of action and potential applications in various fields of research make it a versatile compound for studying. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results in some experiments.
Future Directions
There are several future directions for research on 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one. One area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dosage and duration of treatment for this application. Additionally, more research is needed to fully understand its mechanism of action and how it may contribute to its various effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one involves a multi-step process that includes the reaction of 2-phenylethylamine with 3-bromoanisole to form 1-(2-phenylethyl)-3-bromo-4-methoxybenzene. This intermediate is then reacted with 3-(piperidin-3-ylmethyl)quinazolin-4(3H)-one to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Scientific Research Applications
8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been studied extensively for its potential applications in various fields of research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
8-methoxy-3-[[1-(2-phenylethyl)piperidin-3-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-21-11-5-10-20-22(21)24-17-26(23(20)27)16-19-9-6-13-25(15-19)14-12-18-7-3-2-4-8-18/h2-5,7-8,10-11,17,19H,6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVZHPAYZPJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)CC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)


![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)


![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

